5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Description

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZGLLVCCKGLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641917 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-02-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Structural Elucidation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. The structural complexity of this molecule, incorporating a thiophene ring, a ketone, and a dioxolane acetal, necessitates a detailed NMR analysis for unambiguous structure confirmation and purity assessment. This document outlines the predicted ¹H and ¹³C NMR spectral features, provides a detailed experimental protocol for sample preparation and data acquisition, and explains the underlying principles for the observed chemical shifts and coupling patterns. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the characterization of novel organic compounds.

Introduction

The title compound, 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone, is a multifaceted organic molecule featuring several key functional groups that contribute to its chemical properties and potential applications. The thiophene moiety is a common heterocyclic scaffold in many pharmaceuticals due to its diverse biological activities. The ketone functionality provides a reactive handle for further synthetic transformations, while the 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, which can be strategically removed under specific conditions. Accurate structural characterization is paramount for ensuring the identity and purity of such compounds, which is critical in research and development settings.

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the overall molecular architecture. This application note serves as a practical guide to interpreting the NMR data of the title compound, leveraging established principles of NMR spectroscopy and empirical data from related structural motifs.

Predicted ¹H and ¹³C NMR Spectral Analysis

The expected ¹H and ¹³C NMR chemical shifts for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone are predicted based on the analysis of its constituent functional groups. The electron-withdrawing nature of the ketone and the aromaticity of the thiophene ring, along with the specific environment of the dioxolane and the bulky 2,4,4-trimethylpentyl group, all contribute to the unique spectral signature of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-3' | 7.6 - 7.8 | d | 1H | Thiophene proton adjacent to the ketone, deshielded by the carbonyl group. |

| H-4' | 7.1 - 7.3 | d | 1H | Thiophene proton coupled to H-3'. |

| H-acetal | 5.8 - 6.0 | s | 1H | Acetal proton of the dioxolane ring, significantly downfield. |

| O-CH₂-CH₂-O | 4.0 - 4.2 | m | 4H | Methylene protons of the dioxolane ring. |

| -CO-CH₂- | 2.9 - 3.1 | s | 2H | Methylene protons alpha to the ketone. |

| -C(CH₃)₂-CH₂ - | 1.6 - 1.8 | s | 2H | Methylene protons of the trimethylpentyl group. |

| -C(CH₃ )₂- | 1.3 - 1.5 | s | 6H | Methyl protons on the quaternary carbon of the trimethylpentyl group. |

| -C(CH₃)₃ | 0.9 - 1.1 | s | 9H | tert-Butyl protons of the trimethylpentyl group. |

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | 190 - 200 | Ketone carbonyl carbon, highly deshielded.[1][2] |

| C-2' | 145 - 150 | Quaternary thiophene carbon attached to the ketone. |

| C-5' | 140 - 145 | Quaternary thiophene carbon attached to the dioxolane. |

| C-3' | 132 - 135 | Thiophene carbon adjacent to the ketone. |

| C-4' | 125 - 128 | Thiophene carbon. |

| C-acetal | 100 - 105 | Acetal carbon of the dioxolane ring.[3] |

| O-CH₂-CH₂-O | 65 - 70 | Methylene carbons of the dioxolane ring. |

| -CO-C H₂- | 45 - 50 | Methylene carbon alpha to the ketone. |

| -C (CH₃)₂- | 50 - 55 | Quaternary carbon of the trimethylpentyl group. |

| -C(C H₂) - | 30 - 35 | Methylene carbon of the trimethylpentyl group. |

| -C(C H₃)₂- | 30 - 35 | Methyl carbons on the quaternary carbon. |

| -C (CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | 28 - 32 | Methyl carbons of the tert-butyl group. |

Note: The exact chemical shifts can be influenced by solvent and concentration.[4]

Molecular Structure and Key NMR Correlations

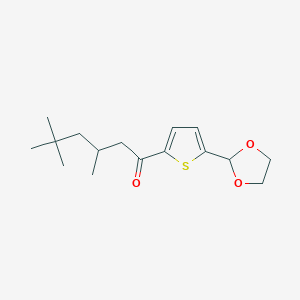

The following diagram illustrates the molecular structure of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone with key protons and carbons labeled for NMR correlation.

Figure 1. Molecular structure with key proton environments highlighted.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation.[5] The following protocol is recommended:

-

Sample Weighing: Accurately weigh 5-10 mg of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid interfering signals.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

-

Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. Avoid any solid particles from entering the tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16-32 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K.

Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.[8] The standard processing steps include:

-

Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Corrects any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[9]

-

Integration: Determines the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

The following flowchart outlines the complete workflow from sample preparation to final data analysis.

Figure 2. Workflow for NMR characterization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected chemical shifts and coupling patterns serve as a benchmark for successful characterization. Any significant deviation from the predicted values should prompt a re-evaluation of the compound's structure or purity. For instance, the presence of unexpected signals may indicate impurities, while the absence of expected signals could suggest an incomplete reaction or an alternative molecular structure. Cross-validation with other analytical techniques, such as mass spectrometry and infrared spectroscopy, is always recommended for comprehensive structural confirmation.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The predicted spectral data and their interpretations offer a reliable reference for structural verification. This systematic approach ensures the scientific integrity of the characterization process, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Application Notes & Protocols for Screening 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone for Biological Activity

Introduction: Rationale for a Tiered Screening Approach

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone presents a unique chemical architecture for biological screening. Its core structure contains a thiophene ring, a privileged pharmacophore found in numerous FDA-approved drugs known for a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The presence of the 1,3-dioxolane moiety, which can also contribute to antimicrobial and antifungal properties, further enhances its potential as a bioactive agent[5]. The bulky, lipophilic 2,4,4-trimethylpentyl ketone side-chain will significantly influence the compound's pharmacokinetic properties, such as membrane permeability and interaction with hydrophobic pockets of biological targets.

Given these structural alerts, a systematic, multi-tiered screening strategy is essential to comprehensively profile the compound's biological activity. This guide eschews a rigid template to provide a logical, causality-driven workflow. We begin with broad, cost-effective in silico predictions and foundational cytotoxicity assessments, progressing to targeted antimicrobial, enzyme, and receptor-based assays. This approach ensures that resources are focused on the most promising activities while establishing a clear therapeutic window, a cornerstone of modern drug discovery.[6][7]

Phase 1: In Silico Prediction and Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, computational modeling provides invaluable insights into the compound's potential.[8][9] This in silico phase aims to predict drug-likeness, potential biological targets, and metabolic liabilities, thereby guiding the subsequent experimental design.

Protocol 1: Computational Assessment

-

Drug-Likeness and Physicochemical Properties:

-

Utilize web-based platforms such as SwissADME or Molinspiration.

-

Input the compound's SMILES or draw the structure.

-

Analyze parameters against Lipinski's Rule of Five to predict oral bioavailability.

-

Evaluate other properties like topological polar surface area (TPSA), insolubility, and synthetic accessibility.

-

-

Bioactivity Prediction:

-

Employ prediction algorithms (e.g., PASS, SwissTargetPrediction) to generate a ranked list of probable biological targets.[10] These tools correlate the compound's structure with vast databases of known active molecules.

-

Pay close attention to predicted interactions with enzyme classes (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.[10]

-

-

Toxicity and Metabolism Prediction:

-

Use platforms like ProTox-II or admetSAR to predict potential hepatotoxicity, mutagenicity, and carcinogenicity.

-

The thiophene ring is a known structural alert, as its metabolism by cytochrome P450 enzymes can form reactive thiophene S-oxides or epoxides, which may lead to hepatotoxicity.[11] Identifying potential metabolic hotspots is crucial for interpreting subsequent cytotoxicity data.

-

Phase 2: Tier 1 Experimental Screening - Foundational Assays

This phase involves broad-spectrum in vitro assays to establish a foundational biological activity profile, focusing on general cytotoxicity and antimicrobial potential.

General Cytotoxicity Assessment

Determining the compound's inherent toxicity across various cell lines is the most critical first step. It establishes the concentration range for all subsequent cell-based assays and identifies any potential for non-specific, cytotoxic-driven results. We recommend parallel screening with two mechanistically different assays to ensure data robustness.

Protocol 2: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Seed human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Controls: Include wells with cells only (negative control), cells with vehicle (DMSO control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Replace the medium in the wells with the compound dilutions and controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[12] The released LDH activity is measured in a coupled enzymatic reaction that results in a color change.[13]

-

Methodology:

-

Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Maximum LDH Release Control: Add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before supernatant collection to induce 100% cell lysis.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Test Compound - Vehicle Control) / (Maximum Release - Vehicle Control) * 100).[14] Determine the IC₅₀ value as described for the MTT assay.

Antimicrobial Susceptibility Screening

The presence of both thiophene and dioxolane moieties strongly suggests potential antimicrobial activity.[5][15][16] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17]

Protocol 4: Broth Microdilution for MIC Determination

-

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.[18][19]

-

Methodology:

-

Microorganism Panel:

-

Gram-positive: Staphylococcus aureus (ATCC 25923)

-

Gram-negative: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 10231)

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (from 256 µg/mL down to 0.5 µg/mL) in the corresponding broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a vehicle control (microorganism with DMSO). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration well where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

-

Screening Workflow Visualization

Caption: Tiered screening workflow for novel compound evaluation.

Phase 3: Tier 2 Experimental Screening - Mechanistic Assays

If the compound shows low cytotoxicity and promising activity in Tier 1 screens, or if in silico predictions point towards specific target families, Tier 2 assays are initiated to elucidate the mechanism of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[20] A general protocol for screening against a panel of relevant enzymes (e.g., kinases, proteases, cyclooxygenases based on in silico hits) is provided.

Protocol 5: General Fluorometric Enzyme Inhibition Assay

-

Principle: The assay measures the activity of an enzyme by monitoring the conversion of a non-fluorescent substrate to a fluorescent product. An inhibitor will reduce the rate of this conversion.

-

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer optimized for the specific enzyme being tested.

-

Reagent Preparation: Prepare solutions of the enzyme, fluorogenic substrate, and the test compound in the assay buffer.

-

Reaction Setup (384-well plate):

-

Add 5 µL of the test compound dilutions (typically 10 concentrations for IC₅₀ determination).

-

Add 10 µL of the enzyme solution.

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

-

Reaction Initiation: Add 10 µL of the substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.

-

Controls:

-

100% Activity: Enzyme, substrate, and vehicle (DMSO).

-

0% Activity: Substrate and vehicle (no enzyme).

-

Positive Control: A known inhibitor for the target enzyme.

-

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to the 100% activity control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.[21]

-

Receptor Binding Assays

These assays determine if the compound interacts with a specific cellular receptor.[22] A competitive binding assay is a common format for initial screening, where the test compound competes with a known, labeled ligand for binding to the receptor.[23]

Protocol 6: Competitive Radioligand Binding Assay

-

Principle: A fixed concentration of a high-affinity radiolabeled ligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured. An effective competitor will decrease the amount of bound radioligand.

-

Methodology:

-

Reagent Preparation:

-

Receptor Source: Prepare membranes from cells overexpressing the target receptor.

-

Radioligand: Select a suitable radioligand (e.g., ³H or ¹²⁵I-labeled) for the target.

-

Test Compound: Prepare serial dilutions.

-

-

Assay Setup: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its K_d), and test compound dilutions in a binding buffer.

-

Control Wells:

-

Total Binding: Membranes + Radioligand + Vehicle.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.

-

Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Detection: Wash the filtermat to remove residual unbound ligand. Measure the radioactivity retained on the filtermat using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log of the test compound concentration.

-

Determine the IC₅₀ from the resulting sigmoidal curve.

-

Convert the IC₅₀ to an inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Visualization of Assay Principle

Caption: Principle of a competitive receptor binding assay.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. A "hit" is typically defined by a predefined activity threshold (e.g., IC₅₀ or MIC below 10 µM) and a desirable selectivity profile.

Table 1: Hypothetical Cytotoxicity Profile

| Cell Line | Assay | IC₅₀ (µM) |

|---|---|---|

| HepG2 (Liver Cancer) | MTT | 25.4 |

| HeLa (Cervical Cancer) | MTT | 18.9 |

| HEK293 (Non-cancerous) | MTT | > 100 |

| HepG2 (Liver Cancer) | LDH | 31.2 |

Interpretation: The compound shows moderate, selective cytotoxicity against cancer cell lines compared to a non-cancerous line, suggesting a potential therapeutic window.

Table 2: Hypothetical Antimicrobial Activity

| Organism | MIC (µg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | > 128 |

| C. albicans | 32 |

Interpretation: A promising hit against Gram-positive bacteria (S. aureus). The compound is largely inactive against Gram-negative bacteria and shows weak antifungal activity.

Conclusion and Self-Validating Principles

This application guide outlines a robust, tiered strategy for the initial biological characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. The trustworthiness of this workflow is embedded in its self-validating structure:

-

Orthogonal Assays: Using multiple assays for the same endpoint (e.g., MTT and LDH for cytotoxicity) provides confidence in the results by mitigating technology-specific artifacts.

-

Comprehensive Controls: Every protocol includes mandatory positive, negative, and vehicle controls to ensure the assay is performing correctly and to normalize the data accurately.

-

Counter-Screening: Assessing cytotoxicity early and broadly is a form of counter-screening that prevents the misinterpretation of data from other assays that might be caused by non-specific cell death.

-

Data-Driven Progression: The decision to advance to more complex and expensive Tier 2 assays is based on quantifiable data from Tier 1, ensuring an efficient use of resources.

Following this workflow will generate a comprehensive preliminary profile of the compound, identifying promising avenues for further hit-to-lead development and mechanistic studies.

References

-

In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. Malaria Journal. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. SciELO. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

-

High-throughput screening: accelerating drug discovery. Mettler Toledo. [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line. ResearchGate. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

About Ligand Binding Assays. Gifford Bioscience. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Synthesis, Properties, and Biological Applications of Thiophene. De Gruyter. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. MDPI. [Link]

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Enzyme inhibitor. Wikipedia. [Link]

-

Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. MDPI. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences. [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 7. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 8. In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tribioscience.com [tribioscience.com]

- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.com [idexx.com]

- 20. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Welcome to the technical support center for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and offer detailed, validated protocols to improve your experimental outcomes.

Overview of the Synthesis

The synthesis of the target ketone is primarily achieved via a Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of the electron-rich thiophene ring of 2-(thiophen-2-yl)-1,3-dioxolane with 2,4,4-trimethylpentanoyl chloride in the presence of a Lewis acid catalyst. The dioxolane group serves as a protecting group for a formyl moiety and directs the acylation to the C5 position of the thiophene ring.

The overall workflow can be visualized as follows:

Caption: General workflow for the ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the acylation reaction selectively occur at the C5 position of the thiophene ring?

A: Friedel-Crafts acylation on a thiophene ring proceeds via an electrophilic aromatic substitution mechanism. The reaction preferentially occurs at the C2 or C5 position because the carbocation intermediate formed by attack at these positions is more stable. This increased stability is due to better delocalization of the positive charge, with three possible resonance structures, compared to only two resonance structures for attack at the C3 or C4 position.[3] Since the C2 position is already substituted with the dioxolane group, the incoming acyl group is directed to the vacant and electronically equivalent C5 position.

Q2: Is a full stoichiometric equivalent of the Lewis acid catalyst necessary for this reaction?

A: Yes, in most Friedel-Crafts acylations, at least a stoichiometric amount (1.0 equivalent or slightly more) of the Lewis acid is required. This is because the product, an aryl ketone, contains a carbonyl oxygen with lone pairs that can coordinate strongly with the Lewis acid.[4] This complexation deactivates the Lewis acid, preventing it from catalyzing the reaction for another molecule of substrate. Using a stoichiometric amount ensures that enough free catalyst is available to drive the reaction to completion.

Q3: Can I use 2,4,4-trimethylpentanoic anhydride instead of the acyl chloride?

A: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[2][4] However, this requires a larger amount of the Lewis acid catalyst (typically >2 equivalents) because one equivalent will be consumed by the carboxylate leaving group. While viable, acyl chlorides are generally more reactive and may lead to higher yields under milder conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis. For a quick overview, refer to the troubleshooting logic diagram below.

Caption: Troubleshooting logic for low reaction yield.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. What are the most likely causes?

A: This is a common issue in Friedel-Crafts reactions, which are highly sensitive to experimental conditions.

-

Cause A: Inactive Catalyst due to Moisture.

-

Explanation: Lewis acids like aluminum trichloride (AlCl₃) and tin tetrachloride (SnCl₄) are extremely hygroscopic. Any moisture in the reaction flask, solvents, or starting materials will rapidly hydrolyze and deactivate the catalyst, halting the reaction.

-

Solution:

-

Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

-

Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) should be distilled from calcium hydride.

-

Catalyst Handling: Use a freshly opened bottle of the Lewis acid. For AlCl₃, it is best to use a freshly sublimed powder. All transfers should be done quickly in an inert atmosphere (glove box or under a positive pressure of N₂/Ar).

-

-

-

Cause B: Premature Deprotection of the Dioxolane Group.

-

Explanation: The 1,3-dioxolane group is an acetal, which is known to be labile under acidic conditions.[5][6] The strong Lewis acid required for the acylation can catalyze the hydrolysis of the dioxolane if any water is present, or its cleavage under anhydrous conditions, leading to unwanted side products and consumption of the starting material.

-

Solution:

-

Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) to suppress the rate of deprotection. Add the acyl chloride and catalyst mixture slowly to the substrate solution to control the exotherm.

-

Milder Lewis Acid: Consider replacing AlCl₃ with a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which may be less prone to causing deprotection.[2][7]

-

-

Problem 2: Significant Byproduct Formation

Q: My TLC analysis shows multiple spots in the crude reaction mixture. What are these impurities?

A: Besides unreacted starting material, several side products can form.

-

Cause A: Products from Dioxolane Cleavage.

-

Explanation: As mentioned above, cleavage of the dioxolane ring is a significant risk. This can lead to the formation of 5-formyl-2-thienyl 2,4,4-trimethylpentyl ketone or polymerization of the resulting aldehyde.

-

Mitigation: The primary solution is to use milder reaction conditions (lower temperature, shorter reaction time, milder Lewis acid) as described in Problem 1. Careful monitoring by TLC is crucial to stop the reaction once the desired product is formed, without allowing it to proceed to byproduct formation.

-

-

Cause B: Tar and Polymer Formation.

-

Explanation: Thiophene and its derivatives can be susceptible to polymerization under the strongly acidic conditions of a Friedel-Crafts reaction.[8] This is often observed as a dark, tarry residue in the reaction flask.

-

Mitigation:

-

Controlled Addition: Add the Lewis acid portion-wise or as a solution to the substrate at low temperature to avoid localized high concentrations and temperature spikes.

-

Solvent Choice: Using an appropriate solvent can help dissipate heat and keep reactants diluted. Dichloromethane or 1,2-dichloroethane are common choices.

-

-

Problem 3: Difficulties During Workup and Purification

Q: I am struggling with a persistent emulsion during the aqueous workup. How can I break it?

A: Emulsions are common during the quench of Friedel-Crafts reactions, especially when using AlCl₃, which produces gelatinous aluminum hydroxide.

-

Solution:

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. The acid helps to keep the aluminum salts (as AlCl₃) soluble in the aqueous phase.

-

Breaking Emulsions: If an emulsion forms during extraction, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also help. In difficult cases, filtering the entire biphasic mixture through a pad of Celite® can break the emulsion.

-

Q: What is the recommended method for purifying the final product?

A: The target ketone is a high-boiling point compound, likely an oil at room temperature.

-

Solution:

-

Silica Gel Chromatography: This is the most effective method. A gradient elution using a mixture of hexanes and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute the product.

-

Recrystallization: If the product can be solidified, recrystallization from a suitable solvent (e.g., isopropanol, hexanes) can be an effective purification method. This is often determined empirically.

-

Key Experimental Protocols

Protocol 1: Preparation of 2,4,4-Trimethylpentanoyl Chloride

(Safety Note: Thionyl chloride is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2,4,4-trimethylpentanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[9]

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Distill the remaining residue under reduced pressure to obtain pure 2,4,4-trimethylpentanoyl chloride as a clear liquid.

Protocol 2: Friedel-Crafts Acylation

(Safety Note: Handle Lewis acids and acyl chlorides under an inert atmosphere in a fume hood.)

-

Set up an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charge the flask with anhydrous aluminum trichloride (AlCl₃) (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 2,4,4-trimethylpentanoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1.0 eq) in anhydrous DCM.

-

Slowly add the substrate solution to the pre-formed acylium ion complex at 0 °C over 30-45 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC (e.g., using 9:1 Hexane:EtOAc as eluent).

-

Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography.

Data Tables for Reaction Optimization

Table 1: Comparison of Common Lewis Acid Catalysts

| Lewis Acid | Typical Stoichiometry | Relative Reactivity | Advantages | Disadvantages |

| AlCl₃ | 1.1 - 1.3 eq | Very High | Inexpensive, highly effective[10] | Very hygroscopic, can cause side reactions/charring[8] |

| SnCl₄ | 1.1 - 1.3 eq | High | Good catalyst, soluble in organic solvents | More expensive, moisture sensitive |

| FeCl₃ | 1.1 - 1.3 eq | Moderate | Inexpensive | Less reactive than AlCl₃, can be less efficient[2] |

| BF₃·OEt₂ | 1.5 - 2.0 eq | Moderate | Easy to handle liquid | Lower reactivity, may require higher temperatures |

| ZnCl₂ | 1.5 - 2.0 eq | Low to Moderate | Mild, good for sensitive substrates | Often requires higher temperatures and longer reaction times |

Table 2: Solvent Selection for Friedel-Crafts Acylation

| Solvent | Boiling Point (°C) | Dielectric Constant | Use Case |

| Dichloromethane (DCM) | 40 | 9.1 | General purpose, good solubility, easy to remove. |

| 1,2-Dichloroethane (DCE) | 84 | 10.4 | Allows for higher reaction temperatures if needed. |

| Carbon Disulfide (CS₂) | 46 | 2.6 | Classic solvent, does not complex with AlCl₃. |

| Nitrobenzene | 211 | 34.8 | Used for deactivated substrates due to high polarity and BP. |

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Khan Academy. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pardeshi, S., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Retrieved from [Link]

-

Maleki, A., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(98), 95689-95721. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Ranu, B. C., et al. (2003). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Wang, Y., et al. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Retrieved from [Link]

-

NotEvans. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Google Patents.

- Google Patents. (n.d.). CN103641710A - Synthesis method for trimesoyl chloride.

- Google Patents. (n.d.). US3364259A - Preparation of trimesoyl chloride.

- Google Patents. (n.d.). WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 10. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

Technical Support Center: Purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Welcome to the technical support center for the purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this specific ketone. Our approach is grounded in established chemical principles to ensure you can develop a robust and reproducible purification strategy.

Part 1: Frequently Asked Questions (FAQs) & Purification Strategy

This section addresses common questions regarding the purification of the target compound and provides a strategic framework for selecting the appropriate technique.

Q1: What is the best initial approach for purifying crude 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone?

The optimal starting point depends on the physical state of your crude product and the impurity profile.

-

For Oily or Highly Impure Samples: Flash column chromatography is the recommended primary purification method. It is highly effective at separating the target ketone from non-polar starting materials, polar byproducts, and catalyst residues.

-

For Crystalline Solids with Minor Impurities: Recrystallization is a powerful, efficient, and scalable technique.[1][2] The key is identifying a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[2]

-

For High-Purity Polishing or Small-Scale Isolation: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is ideal for achieving very high purity (>99%) or for isolating small quantities of the target compound from complex mixtures.[3][4][5]

Q2: My purification yield is consistently low. What are the common causes?

Low yield is a frequent issue. Consider these potential causes:

-

Instability of the Dioxolane Protecting Group: The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions.[6] Exposure to even mildly acidic environments during workup or chromatography can cause deprotection, leading to the formation of the corresponding aldehyde.

-

Causality: Silica gel used in column chromatography is inherently acidic. Prolonged contact between your compound and the silica can catalyze the hydrolysis of the dioxolane.

-

-

Product Loss During Aqueous Workup: Although the ketone is largely non-polar, excessive or aggressive aqueous washes can lead to the formation of emulsions, making complete phase separation difficult and causing product loss to the aqueous layer.

-

Improper Fraction Collection in Chromatography: Tailing of the product spot on a Thin Layer Chromatography (TLC) plate can lead to its distribution across many fractions. Collecting only the purest fractions will necessarily reduce the overall isolated yield.

-

Incomplete Crystallization: If using recrystallization, the solution may be supersaturated, or the cooling process might be too rapid, preventing complete crystal formation.[1]

Q3: I see an unexpected aldehyde peak in my ¹H NMR spectrum after purification. What happened?

The appearance of an aldehyde proton signal (typically 9-10 ppm) is a strong indicator of dioxolane deprotection. As mentioned in Q2, this is most commonly caused by exposure to acid.

-

Troubleshooting:

-

Neutralize Silica Gel: Before performing column chromatography, flush the column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica.

-

Basic Workup: Ensure your aqueous workup is neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution before drying the organic layer is highly recommended.

-

Avoid Acidic Reagents: Scrutinize all reagents used in the workup and purification to ensure they are not acidic.

-

Q4: My crude product is a persistent oil that won't crystallize. How can I induce crystallization?

Many high-purity organic compounds can exist as oils. Here are several techniques to induce crystallization:

-

Solvent Screening: The compound's solubility is key. Test a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures with water) on a small scale to find a system where the compound is soluble when hot but precipitates upon cooling.

-

Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.[1] The seed crystal provides a nucleation site for crystal growth.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.

-

Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) in an open container. Place this inside a larger, sealed container with a less volatile anti-solvent (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.

Part 2: Troubleshooting and Impurity Profile

Understanding the potential impurities is critical for developing an effective purification strategy. The synthesis of the target ketone likely involves the acylation of a 2-substituted thiophene derivative. Potential impurities will stem from starting materials and reaction side-products.

Potential Impurity Analysis

| Impurity ID | Structure / Description | Probable Origin | Identification Method | Mitigation & Removal Strategy |

| IMP-01 | 2-(1,3-Dioxolan-2-yl)thiophene | Unreacted starting material | ¹H NMR, GC-MS | Easily removed by column chromatography (elutes before the product). |

| IMP-02 | 2,4,4-Trimethylpentanoyl chloride or corresponding acid/anhydride | Unreacted acylation agent | ¹H NMR, GC-MS. Acid will appear as a broad singlet. | Quench the reaction mixture with a base like NaHCO₃. The resulting carboxylate salt is water-soluble and removed during aqueous workup. |

| IMP-03 | 5-Formyl-2-thienyl 2,4,4-trimethylpentyl ketone | Deprotection of the dioxolane group | ¹H NMR (aldehyde proton ~9.8 ppm), LC-MS | Avoid acidic conditions. Can be separated by column chromatography (more polar than the target compound). |

| IMP-04 | Diacylated thiophene species | Over-reaction during synthesis | LC-MS, ¹H NMR | More polar than the target compound; separable by column chromatography. |

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions before committing the bulk of your material.

Protocol 1: Flash Column Chromatography

This protocol is the most versatile method for purifying the target ketone from a crude reaction mixture.

Step-by-Step Methodology:

-

TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the target compound an Rf value of ~0.3. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate is a good starting point.

-

Column Packing:

-

Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

-

Pack the column using the "slurry method" with your chosen eluent system to ensure a homogenous stationary phase.

-

-

Sample Loading:

-

Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting with the solvent system determined by TLC.

-

Collect fractions and monitor the elution process using TLC. Stain the TLC plates with a suitable visualizing agent (e.g., potassium permanganate) as the ketone may not be strongly UV-active.

-

-

Fraction Pooling & Concentration:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified ketone.

-

Workflow for Column Chromatography Purification

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. youtube.com [youtube.com]

- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 5. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

preventing side reactions in the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Welcome to the technical support guide for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to identify, prevent, and resolve common side reactions, thereby improving yield, purity, and overall success.

The synthesis is logically approached in three primary stages: 1) Acetal protection of 2-thiophenecarboxaldehyde, 2) Regioselective lithiation at the C5 position, and 3) Acylation with 2,4,4-trimethylpentanoyl chloride. This guide is structured to address specific challenges at each of these critical junctures.

Troubleshooting & FAQs

FAQ 1: My final yield is low, and I've isolated a significant amount of a tertiary alcohol byproduct. What is happening and how can I prevent it?

Answer: This is the most common and critical side reaction in this synthesis. The issue is the over-addition of the highly reactive 5-lithio-2-(1,3-dioxolan-2-yl)thiophene nucleophile to the ketone product.

Causality: The reaction between an organolithium reagent and an acyl chloride proceeds via a tetrahedral intermediate, which collapses to form the desired ketone.[1][2] However, the ketone product is also an electrophile. The organolithium reagent is highly reactive and will readily attack the newly formed ketone, leading to a second nucleophilic addition and, after acidic workup, the formation of a tertiary alcohol.[1][3][4] Because organolithium reagents are more reactive than Grignard reagents, this over-addition is particularly problematic.[5][6]

Prevention & Mitigation Protocol:

-

Inverse Addition at Low Temperature: The most effective strategy is to control the relative concentration of the reactants. Slowly add the organolithium solution to a cold (-78 °C) solution of the acyl chloride. This "inverse addition" ensures that the organolithium is the limiting reagent at all times, minimizing its chance to react with the ketone product.[7]

-

Precise Stoichiometry: Titrate your organolithium reagent (e.g., n-BuLi) immediately before use to determine its exact molarity. Old or improperly stored bottles of organolithiums show a significant drop in activity.[8] Use a slight excess (1.05-1.1 equivalents) of the lithiated thiophene relative to the acyl chloride to ensure the acyl chloride is fully consumed, but not so much that over-addition becomes rampant.

-

Use of a Less Reactive Acylating Agent: While 2,4,4-trimethylpentanoyl chloride is specified, consider converting it to a Weinreb amide (N-methoxy-N-methylamide). Organolithium reagents react with Weinreb amides to form a stable chelated intermediate that resists further addition.[5] This intermediate collapses to the ketone only upon acidic workup, effectively preventing the over-addition side reaction.[5]

FAQ 2: I'm observing a significant amount of unreacted 2-(1,3-Dioxolan-2-yl)thiophene starting material. What are the likely causes?

Answer: This issue points directly to an incomplete or failed lithiation step. The C-H bond at the 5-position of the thiophene ring must be successfully deprotonated to form the nucleophilic organolithium species.

Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and are highly sensitive to moisture and air.[8][9] Any trace of water in the glassware or solvent will quench the n-BuLi, reducing the effective amount available for deprotonation. Similarly, the reagent degrades over time if not stored and handled under a strictly inert atmosphere.[8]

Troubleshooting Protocol:

-

Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of dry nitrogen or argon.[9] Solvents (e.g., THF, diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.

-

Reagent Quality and Titration: As mentioned in FAQ 1, always titrate your n-BuLi solution before the reaction. This is non-negotiable for quantitative and reproducible results.

-

Temperature Control: While the lithiation of thiophene is often rapid, ensure the reaction is maintained at a suitable temperature (typically between -20 °C and 0 °C) to ensure full deprotonation without significant side reactions.

-

Confirmation of Lithiation (Optional): For troubleshooting, a small aliquot of the reaction mixture can be quenched with an electrophile like trimethylsilyl chloride (TMSCl). Subsequent GC-MS or ¹H NMR analysis showing the formation of the 5-TMS-thiophene derivative would confirm successful lithiation.

FAQ 3: During aqueous workup or purification, my dioxolane protecting group is being cleaved. How can I improve its stability?

Answer: The 1,3-dioxolane group is an acetal, which is stable to bases and nucleophiles but is labile under acidic conditions.[10][11] Premature deprotection suggests the presence of excess acid during workup or purification.

Causality: The mechanism of acetal hydrolysis is acid-catalyzed.[11] During the reaction quench and subsequent extraction steps, using a strong aqueous acid (like HCl or H₂SO₄) will rapidly hydrolyze the dioxolane back to the aldehyde. This aldehyde can then undergo further undesired reactions.

Mitigation Protocol:

-

Buffered Quench: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] NH₄Cl is a mild proton source that effectively neutralizes the lithium alkoxide intermediate without creating a strongly acidic environment that would cleave the acetal.

-

Basic or Neutral Extraction: During the workup, wash the organic layers with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine. This ensures any residual acid is neutralized.

-

Purification Considerations: If performing column chromatography, be aware that standard silica gel can be acidic.[12] This can cause on-column deprotection. To prevent this, neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[12]

Visual Summaries & Protocols

Overall Synthetic Workflow

The synthesis follows a linear three-step sequence. Each step has critical parameters that must be controlled to prevent the formation of byproducts.

Caption: Three-step synthesis workflow.

Key Side Reaction: Over-Addition Mechanism

Understanding the competition between the acyl chloride and the ketone product for the organolithium reagent is crucial for troubleshooting.

Caption: Desired acylation vs. over-addition side reaction.

Quantitative Data Summary

Proper stoichiometry and temperature are paramount. This table summarizes the recommended parameters for minimizing side reactions.

| Step | Reagent | Equivalents | Solvent | Temperature | Key Consideration |

| Protection | p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 | Toluene | Reflux | Use a Dean-Stark trap to remove water and drive equilibrium. |

| Lithiation | n-Butyllithium (n-BuLi) | 1.05 | Anhydrous THF | -20 °C to 0 °C | Reagent must be titrated; strict inert and anhydrous conditions.[9] |

| Acylation | 2,4,4-Trimethylpentanoyl Chloride | 1.00 | Anhydrous THF | -78 °C | Slow, inverse addition of the lithiated thiophene is critical.[7] |

| Quench | Saturated aq. NH₄Cl | Excess | - | -78 °C to RT | Avoids strongly acidic conditions that cleave the acetal.[6] |

Recommended Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of the target ketone.

PART A: Protection of 2-Thiophenecarboxaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(1,3-Dioxolan-2-yl)thiophene. Confirm purity via NMR before proceeding.

PART B: Lithiation and Acylation

-

Setup: Under a nitrogen atmosphere, dissolve 2-(1,3-Dioxolan-2-yl)thiophene (1.05 eq) in anhydrous THF in a flame-dried, three-neck flask. Cool the solution to -20 °C.

-

Lithiation: Add freshly titrated n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below 0 °C. Stir for 1 hour at 0 °C.

-

Acylation Setup: In a separate flame-dried flask under nitrogen, dissolve 2,4,4-trimethylpentanoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Inverse Addition: Transfer the cold (-78 °C) lithiated thiophene solution from step 2 into the acyl chloride solution from step 3 via a cannula, slowly over 30-45 minutes. Maintain the reaction temperature at -78 °C throughout the addition.

-

Reaction: Stir the mixture at -78 °C for an additional 2-3 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on triethylamine-neutralized silica gel.

References

-

Chemistry of Acid Halides. (2024). LibreTexts Chemistry. [Link]

-

Organolithium reagent. (n.d.). In Wikipedia. [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]

-

Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

-

Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]

-

Catalytic asymmetric functionalization and dearomatization of thiophenes. (2024). Chemical Science. [Link]

-

Multiple Additions of Organometallic Reagents to Acyl Compounds. (n.d.). Saskatchewan Open Educational Resources. [Link]

-

Acyl chlorides reaction with grignard. (2022). Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 4. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

stability issues of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone under acidic conditions

Welcome to the technical support guide for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this molecule, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting efforts.

Overview of Core Stability Issues

The primary source of instability for this molecule in an acidic environment stems from the 1,3-dioxolane group . This functional group is a cyclic acetal, which serves as a protecting group for an aldehyde. Acetals are fundamentally labile to acid-catalyzed hydrolysis.[1][2][3][4] This reaction is reversible and is often intentionally employed to deprotect and reveal the parent carbonyl compound. Consequently, any unintended exposure to acidic reagents, including Brønsted or Lewis acids, can lead to the degradation of the starting material.

A secondary, though less common, concern is the stability of the thiophene ring . While thiophene is an aromatic and relatively stable heterocycle, it is electron-rich and can be susceptible to polymerization or other side reactions under very strong, concentrated acidic conditions.[5][6][7]

This guide will walk you through the most common questions and troubleshooting scenarios related to these stability issues.

Frequently Asked Questions (FAQs)

Q1: I ran a reaction with my compound under acidic conditions and my final product appears to be different from my starting material. What is the most likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the 1,3-dioxolane group. This functional group is highly sensitive to acid and readily reverts to the corresponding aldehyde. The expected degradation product is 5-formyl-2-thienyl 2,4,4-trimethylpentyl ketone .

The mechanism for this transformation is a classic example of acetal hydrolysis:

-

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst.

-

Ring Opening: The protonated intermediate is unstable and the ring opens to form a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation & Release: Following proton transfer steps, the original carbonyl (an aldehyde) and ethylene glycol are released.

Q2: Can the thiophene ring itself degrade during my experiment?

A2: Yes, but this is typically observed only under harsh acidic conditions (e.g., hot, concentrated mineral acids). Thiophene is an electron-rich aromatic ring, and strong acids can catalyze electrophilic attack and subsequent polymerization, leading to the formation of an intractable mixture of oligomers or tars.[6] For most standard organic reactions involving dilute aqueous acids or common solid-phase acid catalysts at moderate temperatures, the thiophene ring is generally stable.

Q3: How can I quickly check if my compound is degrading?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. The degradation product, being an aldehyde, is significantly more polar than the starting material (which has the acetal). You will observe a new spot with a lower Retention Factor (Rf) value on the TLC plate. For a more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the expected aldehyde product.

Q4: My downstream reaction requires an acidic catalyst, but I need to preserve the dioxolane group. What are my options?

A4: This is a common challenge in multi-step synthesis. The key is to use reaction conditions that are selective and mild enough to not cleave the acetal. Consider the following strategies:

-

Anhydrous Conditions: Acetal hydrolysis requires water. Performing your reaction under strictly anhydrous conditions with a Lewis acid (e.g., ZnCl₂, TMSOTf) or a non-aqueous Brønsted acid might prevent deprotection.[8]

-

Mild Acid Catalysts: Switching from strong mineral acids (HCl, H₂SO₄) to milder, sterically hindered, or solid-supported acids can be effective. Examples include pyridinium p-toluenesulfonate (PPTS) or Amberlyst® resins.

-

Protic Ionic Liquids: Certain protic ionic liquids have been shown to catalyze reactions while being compatible with acid-sensitive groups under specific conditions.[9]

Troubleshooting Guide

This section provides actionable steps to diagnose and solve common problems encountered when working with this compound.

Scenario 1: Unexpected Product Formation After Acidic Workup

-

Problem: Your NMR or LC-MS data shows a major product that is not your starting material or your desired product. You observe a new peak in the aldehyde region of the ¹H NMR spectrum (~9-10 ppm).

-

Hypothesis: The 1,3-dioxolane group has been hydrolyzed.

-

Verification & Solution Workflow:

A workflow for troubleshooting dioxolane hydrolysis.

Scenario 2: Low Reaction Yield and Formation of Insoluble Material

-

Problem: The reaction mixture turns dark, and a significant amount of insoluble, tar-like material is formed, resulting in a very low yield of any identifiable product.

-

Hypothesis: Thiophene ring polymerization due to excessively harsh acidic conditions.

-

Prevention & Mitigation Strategy: The primary goal is to moderate the acidity of the reaction medium.

| Condition | Risk of Thiophene Polymerization | Risk of Dioxolane Cleavage | Recommendation |

| Conc. H₂SO₄, Heat | Very High | Very High | Avoid. Unsuitable for this substrate. |

| 1M HCl (aq), RT | Low | High | Suitable for intentional deprotection, not for preserving the acetal. |

| Acetic Acid, RT | Very Low | Moderate | Can be used, but monitor for slow deprotection over time. |

| p-TsOH, Anhydrous Toluene | Very Low | Low to Moderate | A good starting point for acid catalysis while minimizing side reactions. |

| Lewis Acids (e.g., BF₃·OEt₂), Anhydrous DCM | Very Low | Substrate Dependent | Can be highly effective but requires careful screening. |

Key Experimental Protocols

Protocol 1: Controlled Acid-Catalyzed Deprotection

This protocol is for the intentional and controlled removal of the 1,3-dioxolane protecting group.

-

Dissolution: Dissolve 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-